molecular formula C15H17FO3 B1358967 cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-54-2

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358967
CAS No.: 736136-54-2
M. Wt: 264.29 g/mol
InChI Key: XWYFIAHAOFAGDY-UHFFFAOYSA-N
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Description

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H17FO3 and a molecular weight of 264.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product . The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • trans-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Uniqueness

cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The position of the fluorine atom on the phenyl ring can also affect the compound’s properties and interactions with molecular targets .

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYFIAHAOFAGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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